
1-(5-Bromo-3-pyridinyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-pyridinyl)-4-piperidinol is a chemical compound with the molecular formula C10H13BrN2O It is a derivative of pyridine and piperidine, featuring a bromine atom at the 5-position of the pyridine ring and a hydroxyl group attached to the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-pyridinyl)-4-piperidinol typically involves the bromination of 3-pyridinol followed by a reaction with piperidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-(5-Bromo-3-pyridinyl)-4-piperidinol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-pyridinol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 1-(5-Bromo-3-pyridinyl)-4-piperidinone.
Reduction: Formation of 1-(3-pyridinyl)-4-piperidinol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-Bromo-3-pyridinyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-Bromo-3-pyridinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration and the nature of the target molecule.
類似化合物との比較
Similar Compounds
- 1-(5-Bromo-3-pyridinyl)piperazine
- 1-(5-Bromo-3-pyridinyl)-4-methylpiperazine
- (5-Bromo-3-pyridinyl)-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone
Uniqueness
1-(5-Bromo-3-pyridinyl)-4-piperidinol is unique due to its specific substitution pattern and the presence of both a bromine atom and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
1-(5-bromopyridin-3-yl)piperidin-4-ol |
InChI |
InChI=1S/C10H13BrN2O/c11-8-5-9(7-12-6-8)13-3-1-10(14)2-4-13/h5-7,10,14H,1-4H2 |
InChIキー |
FEJPXWNTQRMXDV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


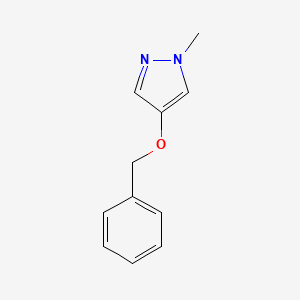


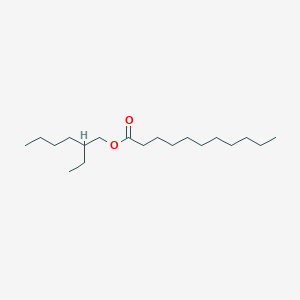
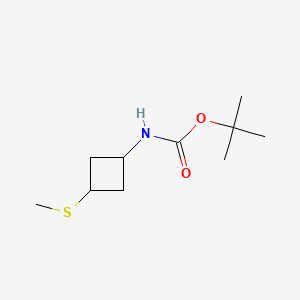



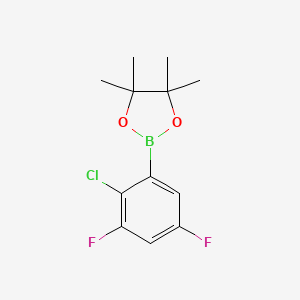

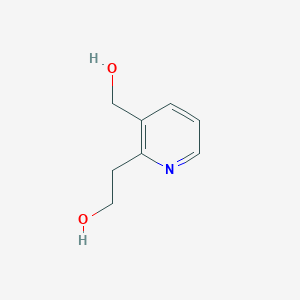
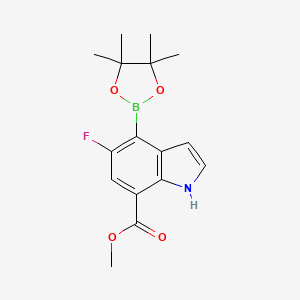
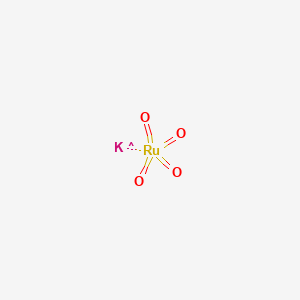
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
